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Introduction
Ruthenium supported on carbon (Ru/C) represents a class of highly effective heterogeneous

catalysts pivotal in numerous chemical transformations, including hydrogenation,

hydrogenolysis, and ammonia synthesis.[1][2] Their efficacy is not merely a function of the

presence of ruthenium but is intimately linked to the specific nature of the catalytic active sites.

These sites—nanoscopic domains where reactant molecules bind, react, and transform—are

dictated by a complex interplay of ruthenium's physical and electronic structure, its interaction

with the carbon support, and the method of catalyst preparation. Understanding the identity,

structure, and function of these active sites is paramount for the rational design of next-

generation catalysts with enhanced activity, selectivity, and stability. This guide provides a

technical overview of the nature of active sites in Ru/C catalysts, the advanced methodologies

used to characterize them, and their role in key catalytic processes.

Section 1: The Nature of Active Sites in Ru/C
Catalysts
The catalytic activity of Ru/C materials originates from various distinct types of ruthenium

species and their interaction with the carbon support.
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Metallic Ruthenium Nanoparticles (NPs): The most common active species are metallic Ru

nanoparticles dispersed on the carbon surface.[3] The catalytic properties of these NPs are

strongly structure-sensitive.

Size and Dispersion: Catalytic activity is often correlated with the size of the Ru NPs.

Smaller particles offer a higher surface-area-to-volume ratio, increasing the number of

available active sites. For instance, in the hydrogenolysis of polypropylene, a 0.5% Ru/C

catalyst with smaller, more disordered Ru clusters showed higher initial activity compared

to a 2% Ru/C catalyst with larger (1.2 nm) nanoparticles.[4] However, very small clusters

can be unstable and prone to sintering at longer reaction times.[4]

Surface Structure and B5-type Sites: The specific arrangement of atoms on the

nanoparticle surface creates distinct active sites. Theoretical studies using Density

Functional Theory (DFT) have identified "B5-type" sites as being particularly active for

reactions like ammonia synthesis.[5] A B5 site consists of a specific arrangement of five

ruthenium atoms on the surface that is highly effective for N₂ dissociation.[5]

Oxidized Ruthenium Species (Ruδ+): The presence of partially oxidized ruthenium species

(Ruδ+ or RuOₓ) is often crucial. These species can exist at the metal-support interface or as

distinct oxide phases.[4][6]

Lewis Acidity: Oxidized Ru sites can act as Lewis acids, facilitating the activation of

functional groups, such as carbonyls in hydrogenation reactions.[7]

Synergistic Effects: A synergy between metallic Ru sites and RuOₓ has been proposed to

enhance catalytic performance. For certain reactions, RuO₂ species detected on the

catalyst surface by XPS and EXAFS were correlated with higher yields.[7] XPS analysis of

Ru/C catalysts often reveals the presence of Ruδ+ species in addition to metallic Ru(0),

with the relative abundance influencing catalytic behavior.[4]

Metal-Support Interactions (MSI): The carbon support is not merely an inert scaffold but

actively participates in catalysis. The interaction between Ru particles and the support can

modify the electronic properties, morphology, and stability of the active metal phase.[1]

Defect Sites and Functional Groups: Defects and oxygen-containing functional groups on

the carbon surface can act as anchoring points for Ru nanoparticles, preventing
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agglomeration and influencing particle size.[8]

Electronic Modification: The support can induce an electron-deficient state (Ruδ+) in the

interfacial Ru particles, which can alter their adsorptive and catalytic properties.[6] This

effect is often termed a strong metal-support interaction (SMSI).

Section 2: Characterization of Active Sites
A multi-technique approach is essential to comprehensively identify and describe the active

sites in Ru/C catalysts.

Electron Microscopy
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy

(STEM) are used to visualize the morphology of the catalyst at the nanoscale.

Data Acquired: Provides direct information on the size, shape, and distribution of Ru

nanoparticles on the carbon support.[9][10] High-resolution TEM (HR-TEM) can reveal the

crystal structure of the nanoparticles.[11]

Experimental Protocol (Typical):

Sample Preparation: A small amount of the Ru/C catalyst powder is dispersed in a solvent

(e.g., ethanol) using an ultrasonic bath.

Grid Deposition: A drop of the suspension is deposited onto a TEM grid (typically a copper

grid coated with a thin film of amorphous carbon or lacey carbon).

Drying: The solvent is allowed to evaporate completely in air or under a heat lamp.

Imaging: The grid is loaded into the TEM, and images are acquired at various

magnifications. For STEM, a High-Angle Annular Dark-Field (HAADF) detector is often

used, where the image contrast is sensitive to the atomic number (Z-contrast), making the

heavier Ru particles appear bright against the lighter carbon support.[4]

Analysis: Image analysis software is used to measure the diameters of a large number of

particles (typically >100) to generate a particle size distribution histogram.[4]
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X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and,

crucially, the chemical (oxidation) state of the elements on the catalyst surface.

Data Acquired: Provides binding energies of core-level electrons (e.g., Ru 3p, Ru 3d, C 1s, O

1s). Shifts in these binding energies reveal the oxidation state of ruthenium (e.g., Ru⁰ vs.

Ru⁴⁺) and the nature of carbon-oxygen functionalities on the support.[12][13]

Experimental Protocol (Typical):

Sample Mounting: The catalyst powder is mounted on a sample holder using double-sided

conductive tape or pressed into a pellet.

Vacuum Introduction: The sample is introduced into the ultra-high vacuum (UHV) chamber

of the XPS instrument.

X-ray Irradiation: The sample is irradiated with monochromatic X-rays (e.g., Al Kα at

1486.6 eV).

Data Acquisition: The kinetic energy of the emitted photoelectrons is measured by an

electron energy analyzer.

Data Analysis: The resulting spectrum of electron counts versus binding energy is

analyzed. The C 1s peak at ~284.6-284.8 eV is often used as a reference to correct for

surface charging.[4][12] The Ru 3d region often overlaps with the C 1s peak, so the Ru 3p

region may also be analyzed.[4] Peak deconvolution is performed using specialized

software to quantify the different chemical states present.[12]

X-ray Absorption Spectroscopy (XAS)
XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption

Fine Structure (EXAFS), provides information on the local geometric and electronic structure of

the absorbing atom (Ru in this case). It is particularly powerful for characterizing highly

dispersed or amorphous materials.[14]

Data Acquired:
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XANES: The shape and energy of the absorption edge are sensitive to the oxidation state

and coordination geometry of the Ru atoms.[15][16]

EXAFS: Analysis of the oscillations past the absorption edge provides quantitative

information about the local atomic environment of Ru, including coordination numbers,

bond distances, and the identity of neighboring atoms (e.g., Ru-Ru, Ru-C, Ru-O).[14][15]

Experimental Protocol (Typical):

Sample Preparation: The catalyst powder is pressed into a self-supporting wafer of a

calculated thickness to achieve an appropriate absorption jump at the Ru K-edge (~22.1

keV). The sample is placed in an in-situ cell that allows for measurements under controlled

atmosphere and temperature.

Data Collection: The experiment is typically performed at a synchrotron radiation source. A

monochromatic X-ray beam is scanned through the Ru K-edge energy range. The

absorption is measured in transmission mode or fluorescence mode.

Data Analysis: The raw data is normalized, and the background is subtracted to isolate the

EXAFS signal (χ(k)). The signal is Fourier transformed to generate a radial distribution

function, which shows peaks corresponding to different coordination shells around the

central Ru atom.[15] These peaks are then fitted with theoretical models to extract

structural parameters.

Density Functional Theory (DFT)
DFT is a computational method used to model the electronic structure of materials. It provides

invaluable insights into the nature of active sites and reaction mechanisms at the atomic level.

Data Acquired: DFT calculations can predict the stable geometries of Ru clusters on carbon

supports, calculate the adsorption energies of reactants and intermediates, map out reaction

energy profiles, and simulate spectroscopic signatures to aid in the interpretation of

experimental data.[5][17][18]

Methodology (Conceptual):
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Model Building: A model of the catalyst is constructed in silico. This typically involves a

slab of the carbon support (e.g., graphene) and a Ru nanoparticle or cluster placed on its

surface.[5]

Calculation: The Schrödinger equation is solved for the system using the approximations

of DFT to find the minimum energy structure and its electronic properties.

Reaction Simulation: Reactant molecules are introduced to the model, and the energy

changes along a proposed reaction pathway are calculated to identify the rate-determining

step and transition states.[19]

Data Summary Tables
Table 1: Ru Particle Size and Catalytic Performance in Polypropylene Hydrogenolysis[4]

Catalyst
Ru Loading
(wt%)

Average Ru
Particle Size
(nm)

Initial Activity
(rcc, h⁻¹)

Product

0.5% Ru/C 0.5 Clusters (<1 nm) 1.8 Liquid

2% Ru/C 2.0 1.2 0.8 Liquid

2% Ru/C-He 2.0 2.3 Inactive -

Table 2: XPS Binding Energies for Different Ru Species on Carbon[4][9][12]

Catalyst Ru Species
Ru 3p₃/₂ Binding
Energy (eV)

Reference

5% Ru/C Ru⁰ (metallic) ~461.3 [12]

Ru-RuO₂/N-C Ru⁰ (metallic) 462.6 [9]

Ru-RuO₂/N-C Ru⁴⁺ (in RuO₂) 464.0 [9]

0.5% Ru/C Ruδ⁺ (cationic) >462.0 [4]

Table 3: EXAFS Fitting Parameters for Ru Catalysts[15]
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Sample Shell
Coordination
Number (N)

Distance (R, Å)

Ru Foil Ru-Ru 12 2.68

Ru SACs/OCS Ru-N 4.0 1.57

Visualizations: Workflows and Models
Catalyst Characterization Workflow
This diagram illustrates the complementary nature of different techniques in elucidating the

structure of active sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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